molecular formula C11H9ClN6OS B8489488 2-Amino-4,5-dihydro-4-oxo-7-(3-thienylmethyl)-3H-pyrrolo[3,2-d]pyrimidine-6-diazonium chloride CAS No. 163217-79-6

2-Amino-4,5-dihydro-4-oxo-7-(3-thienylmethyl)-3H-pyrrolo[3,2-d]pyrimidine-6-diazonium chloride

Cat. No. B8489488
M. Wt: 308.75 g/mol
InChI Key: XBQAXQQNUJIJSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05386031

Procedure details

Charged 23.4 kg (74.1 mol) of 2,6-diamino-3,5-dihydro-7-(3-thienylmethyl)-4H-pyrrolo[3,2-d]pyrimidin-4-one, hydrochloride, monohydrate (U.S. Pat. No. 4,923,872), 240 L water and 14.9 kg (147.1 mol) 36% hydrochloric acid to a nitrogen-purged 800 L reactor. The resulting slurry is cooled to 0° C. A solution of 7.9 kg (114.5 mol) sodium nitrite in 20 L water is added to the slurry over 40 minutes. The reaction mixture is heated to 20° C. and held at that temperature for 1.3 hours. The product is collected and washed with 90 n water yielding 63.5 kg of the title compound as a water wet cake.
[Compound]
Name
monohydrate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
7.9 kg
Type
reactant
Reaction Step Two
Name
Quantity
20 L
Type
solvent
Reaction Step Two
Quantity
14.9 kg
Type
reactant
Reaction Step Three
Name
Quantity
240 L
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[ClH:1].[NH2:2][C:3]1[NH:4][C:5](=[O:19])[C:6]2[NH:11][C:10]([NH2:12])=[C:9]([CH2:13][C:14]3[CH:18]=[CH:17][S:16][CH:15]=3)[C:7]=2[N:8]=1.Cl.[N:21]([O-])=O.[Na+]>O>[Cl-:1].[NH2:2][C:3]1[NH:4][C:5](=[O:19])[C:6]2[NH:11][C:10]([N+:12]#[N:21])=[C:9]([CH2:13][C:14]3[CH:18]=[CH:17][S:16][CH:15]=3)[C:7]=2[N:8]=1 |f:0.1,3.4,6.7|

Inputs

Step One
Name
Quantity
23.4 kg
Type
reactant
Smiles
Cl.NC=1NC(C2=C(N1)C(=C(N2)N)CC2=CSC=C2)=O
Name
monohydrate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
7.9 kg
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
20 L
Type
solvent
Smiles
O
Step Three
Name
Quantity
14.9 kg
Type
reactant
Smiles
Cl
Name
Quantity
240 L
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is heated to 20° C.
CUSTOM
Type
CUSTOM
Details
The product is collected
WASH
Type
WASH
Details
washed with 90 n water yielding 63.5 kg of the title compound as a water wet cake

Outcomes

Product
Details
Reaction Time
1.3 h
Name
Type
Smiles
[Cl-].NC=1NC(C2=C(N1)C(=C(N2)[N+]#N)CC2=CSC=C2)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.